3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine
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Overview
Description
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is a chemical compound that features a pyridine ring substituted with azetidine-1-carbonyl, chlorine, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine typically involves the reaction of azetidine-1-carbonyl chloride with 2-chloro-5-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine-1-carbonyl group may facilitate binding to enzymes or receptors, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidine-1-carbonyl)piperidin-3-ol
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8ClFN2O |
---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
azetidin-1-yl-(2-chloro-5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(4-6(11)5-12-8)9(14)13-2-1-3-13/h4-5H,1-3H2 |
InChI Key |
ZUTIKLQHUYOAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)F)Cl |
Origin of Product |
United States |
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